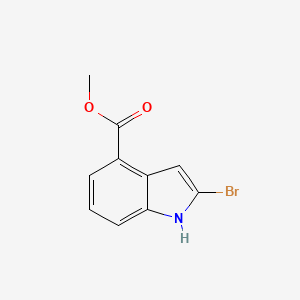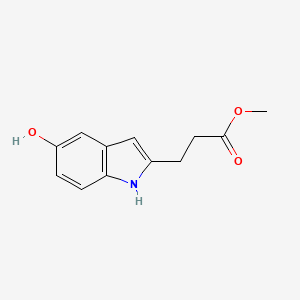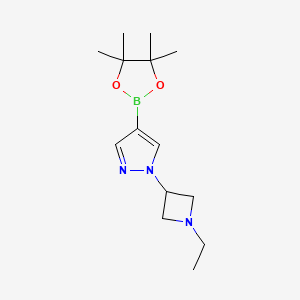
1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a synthetic organic compound that features a pyrazole ring substituted with an ethylazetidinyl group and a dioxaborolanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethylazetidinyl Group: The ethylazetidinyl group can be introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with an appropriate electrophile.
Attachment of the Dioxaborolanyl Group: The dioxaborolanyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole hydrides.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: shares structural similarities with other pyrazole derivatives and boron-containing compounds.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 1,3-dimethyl-5-pyrazolone.
Boron-Containing Compounds: Compounds such as 4,4,5,5-tetramethyl-2-(1H-pyrazol-1-yl)-1,3,2-dioxaborolane.
Uniqueness
The uniqueness of this compound lies in its combination of an ethylazetidinyl group and a dioxaborolanyl group on a pyrazole ring. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C14H24BN3O2 |
|---|---|
Poids moléculaire |
277.17 g/mol |
Nom IUPAC |
1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H24BN3O2/c1-6-17-9-12(10-17)18-8-11(7-16-18)15-19-13(2,3)14(4,5)20-15/h7-8,12H,6,9-10H2,1-5H3 |
Clé InChI |
LFDHYJYXYVEKQG-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CN(C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


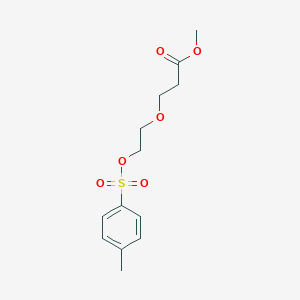
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
![4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)
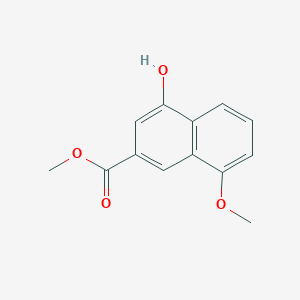
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)

![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
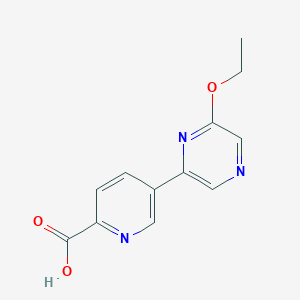
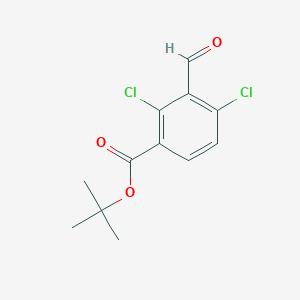
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
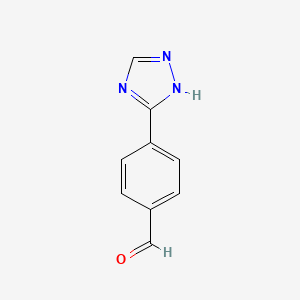
![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
